

Protocol for Laboratory Formulation of Pirenoxine Sodium Eye Drops

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Compound of Interest

Compound Name: Pirenoxine sodium

Cat. No.: B037625

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These application notes provide a detailed protocol for the laboratory-scale formulation of **Pirenoxine sodium** eye drops. **Pirenoxine sodium** is utilized in the treatment of cataracts, and this document outlines the necessary components, preparation steps, and quality control measures for its formulation as an ophthalmic suspension.[1][2] Due to the instability of Pirenoxine in aqueous solutions, this protocol describes a two-component system: a sterile solid drug powder and a sterile solvent for reconstitution before use.[3]

Formulation Components

The following tables summarize the quantitative data for the components required to formulate a 0.005% **Pirenoxine sodium** ophthalmic suspension.

Table 1: Pirenoxine Sodium Lyophilized Powder Formulation

Component	Quantity per Vial	Purpose
Pirenoxine Sodium	0.8 mg	Active Pharmaceutical Ingredient
Mannitol	10.0 mg	Bulking agent, Tonicity
Gelatin	2.0 mg	Cryoprotectant

Table 2: Sterile Solvent Formulation (for 15 mL)

Component	Concentration (% w/v)	Quantity (for 15 mL)	Purpose
Glycerin	1.3 - 2.6%	195 - 390 mg	Tonicity agent
Boric Acid	q.s.	q.s.	Buffer
Sodium Borate	q.s.	q.s.	Buffer
Benzalkonium Chloride	0.005 - 0.01%	0.75 - 1.5 mg	Preservative
Polysorbate 80	0.005%	0.75 mg	Surfactant/Wetting agent
Disodium Edetate (EDTA)	0.01%	1.5 mg	Chelating agent/Stabilizer
Hydrochloric Acid / Sodium Hydroxide	q.s.	q.s.	pH adjustment
Sterile Purified Water	q.s. to 100%	q.s. to 15 mL	Vehicle

Note: "q.s." (quantum satis) means to add a sufficient quantity to achieve the desired effect.

Experimental Protocols

Strict adherence to aseptic techniques is crucial throughout the preparation process to ensure the sterility of the final product. All manipulations should be performed in a laminar airflow hood or a suitable cleanroom environment.

Preparation of Sterile Solvent

- Dissolution of Excipients:** In a sterile beaker, dissolve the required amounts of glycerin, boric acid, sodium borate, benzalkonium chloride, polysorbate 80, and disodium edetate in approximately 80% of the final volume of sterile purified water.[\[4\]](#)[\[5\]](#)
- pH Adjustment:** Measure the pH of the solution using a calibrated pH meter. Adjust the pH to a range of 4.0 - 7.0 using dropwise additions of sterile hydrochloric acid or sodium hydroxide

solution.[3] For a suspension, a pH of around 3.4 - 4.0 is often targeted.[1]

- Final Volume Adjustment: Add sterile purified water to reach the final desired volume (e.g., 15 mL).
- Sterilization: Sterilize the solvent by filtration through a sterile 0.22 µm membrane filter into a sterile container.[6]

Preparation of Lyophilized Pirenoxine Sodium Powder

This part of the process is typically performed on a larger scale but can be adapted for lab use if lyophilization equipment is available. For typical lab use, direct reconstitution of commercially available sterile **Pirenoxine sodium** powder is more practical.

- Aseptic Weighing: Aseptically weigh the required amounts of **Pirenoxine sodium**, mannitol, and gelatin.
- Dissolution: In a sterile container, dissolve the weighed powders in a minimal amount of sterile water for injection.
- Sterile Filtration: Sterilize the resulting solution by passing it through a 0.22 µm filter.
- Lyophilization: Aseptically dispense the sterile solution into sterile vials and perform lyophilization (freeze-drying) using a validated cycle to obtain a sterile, dry powder.

Reconstitution of Pirenoxine Sodium Eye Drops

- Aseptically transfer the entire volume of the sterile solvent into the vial containing the lyophilized **Pirenoxine sodium** powder.
- Swirl the vial gently until the powder is completely dissolved or suspended. For suspension formulations, vigorous shaking may be required.[1]

Quality Control Protocols

A series of quality control tests must be performed to ensure the safety and efficacy of the formulated eye drops.[7][8]

Table 3: Quality Control Parameters and Methods

Parameter	Method	Acceptance Criteria
Appearance	Visual Inspection	Orange, aqueous suspension. [1]
pH	pH meter	3.4 - 4.0 for the final suspension. [1]
Osmolarity	Osmometer	0.9 - 1.2 osmolar ratio. [1]
Sterility	USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation)	No microbial growth.
Particulate Matter	Microscopic particle count	For 10 µg of solid active substance, not more than 20 particles >25 µm, and not more than 2 particles >50 µm. No particles >90 µm.
Content Uniformity	HPLC or UV-Vis Spectrophotometry	90% - 110% of the labeled amount.

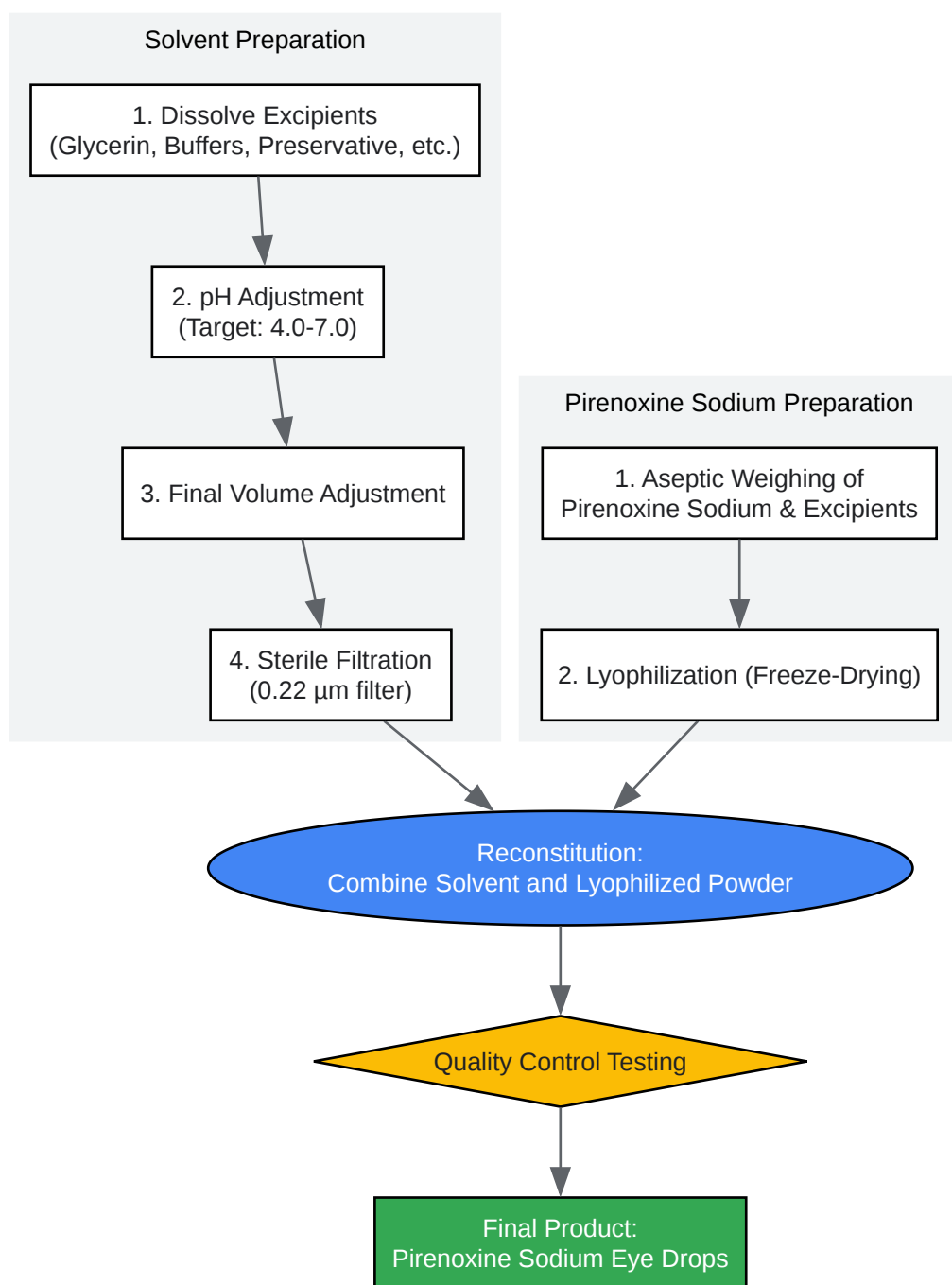
Detailed Quality Control Methodologies

- pH Measurement: Use a calibrated pH meter to measure the pH of the final reconstituted eye drop solution at room temperature.
- Sterility Testing:
 - Method: The membrane filtration method is preferred. The product is filtered through a 0.45 µm membrane filter, which is then rinsed and transferred to appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium).
 - Incubation: Incubate the media at specified temperatures for a defined period (typically 14 days) and observe for any microbial growth. All sterility testing must be conducted under strict aseptic conditions.

- Particulate Matter Analysis:
 - Procedure: A suitable quantity of the suspension is introduced into a counting cell or onto a microscope slide.
 - Analysis: The entire sample is scanned under a microscope, typically at low magnification (e.g., 50x) to identify particles larger than 25 μm . These larger particles are then measured at a higher magnification (e.g., 200x to 500x).

Visualizations

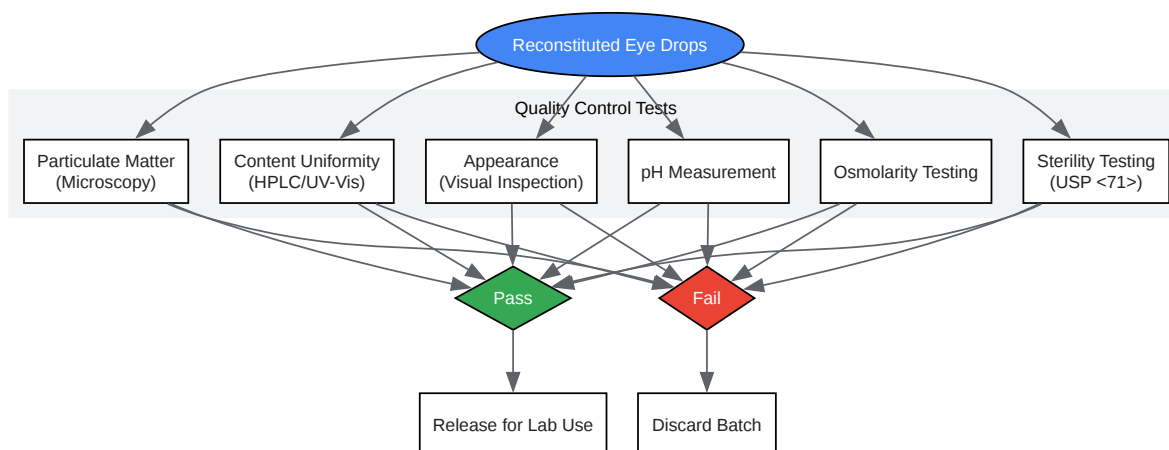
Workflow for Pirenoxine Sodium Eye Drop Formulation



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Caption: Workflow for the formulation of two-component **Pirenoxine sodium** eye drops.

Quality Control Workflow for Formulated Eye Drops



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